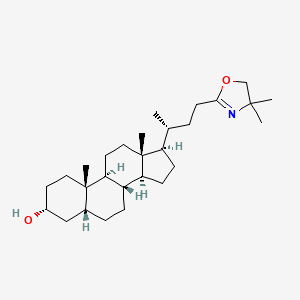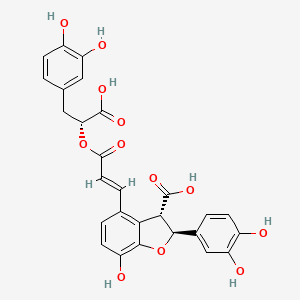
Levobunolol hydrochloride
Übersicht
Beschreibung
Levobunolol Hydrochloride is a nonselective beta-adrenergic antagonist primarily used in the treatment of ocular conditions such as chronic open-angle glaucoma and ocular hypertension. By reducing intraocular pressure, it helps prevent damage to the optic nerve and loss of vision .
Wissenschaftliche Forschungsanwendungen
Levobunolol Hydrochloride has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reference compound in the study of beta-adrenergic antagonists. It serves as a model for understanding the interactions and mechanisms of similar compounds .
Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes. It helps researchers understand how these compounds influence cell signaling pathways and physiological responses .
Medicine: Medically, this compound is extensively used in the treatment of glaucoma and ocular hypertension. Its efficacy in reducing intraocular pressure makes it a valuable tool in ophthalmology .
Industry: In the pharmaceutical industry, this compound is used in the formulation of eye drops and other ophthalmic solutions. Its stability and effectiveness make it a preferred choice for treating eye conditions .
Wirkmechanismus
Levobunolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This action reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound’s mechanism involves the inhibition of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Safety and Hazards
Levobunolol hydrochloride is harmful if swallowed . It may cause eye irritation, and systemic side effects can occur if the substance reaches the nasal mucosa via the tear duct . These effects include orthostatic hypotension (low blood pressure) and other effects on the heart and circulatory system, breathing problems in people with asthma, and skin symptoms such as itching and aggravation of psoriasis .
Biochemische Analyse
Biochemical Properties
Levobunolol hydrochloride is an ophthalmic beta-blocker, equally effective at β1- and β2-receptor sites . It interacts with these receptors to exert its effects. The nature of these interactions involves the blocking of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Cellular Effects
This compound reduces both elevated and normal intraocular pressure (IOP) in patients with or without glaucoma . In patients with elevated IOP, this compound reduces mean IOP by approximately 25-40% from baseline . It can produce both systemic pulmonary and cardiovascular effects following topical application to the eye . These effects include adverse pulmonary effects (e.g., bronchoconstriction, increased airway resistance), and a decrease in blood pressure and heart rate .
Molecular Mechanism
The mechanism of action of this compound in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Temporal Effects in Laboratory Settings
This compound starts to lower intraocular pressure within an hour, reaches its maximum effect after two to six hours, and remains effective for up to 16 hours . It has an elimination half-life of six hours and is mainly excreted via the kidney .
Dosage Effects in Animal Models
Topical beta-blockers like this compound can have a noteworthy effect on heart rate in small animals as a result of passage through the nasolacrimal duct into the mouth, extensive buccal absorption, avoidance of the first-pass effect in the liver and a direct effect on the heart .
Metabolic Pathways
This compound is reduced to dihydrolevobunolol, which is equally active, in the eye’s tissues . This suggests that this compound is involved in metabolic pathways that include reduction reactions.
Transport and Distribution
This compound is administered topically in the form of eye drops . If the substance reaches the nasal mucosa via the tear duct, it can be absorbed into the bloodstream . This suggests that this compound can be transported and distributed within the body via the circulatory system.
Subcellular Localization
The specific subcellular localization of this compound is not clearly defined in the literature. Given its mechanism of action, it is likely that it interacts with beta-adrenergic receptors, which are typically located on the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Levobunolol Hydrochloride is synthesized through a series of chemical reactions. The process typically involves the reaction of 5-hydroxy-1-tetralone with S-1-tert-butyl-epoxymethylamine in the presence of an alkaline agent and a solvent. This results in the formation of S-5-(3’-tert-butylamino-2’-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone, which is then acidified to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically stored in well-closed containers to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Levobunolol Hydrochloride undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to participate in reactions with different reagents, leading to the formation of various products .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include alkaline agents, solvents, and acids. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions of this compound include its hydrochloride salt and other derivatives that retain the beta-adrenergic antagonist properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Timolol
- Betaxolol
- Metipranolol
- Carteolol
Comparison: Levobunolol Hydrochloride is unique among beta-adrenergic antagonists due to its nonselective nature, meaning it blocks both beta-1 and beta-2 receptors. This broad spectrum of activity makes it particularly effective in reducing intraocular pressure. Compared to other similar compounds like Timolol and Betaxolol, this compound has a longer duration of action and a more pronounced effect on lowering intraocular pressure .
Eigenschaften
IUPAC Name |
5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020777 | |
| Record name | Levobunolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27912-14-7 | |
| Record name | Levobunolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27912-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobunolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOBUNOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



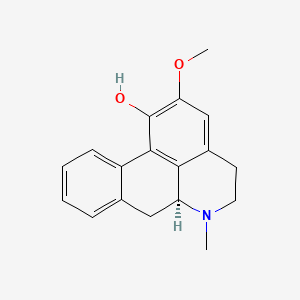
![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)
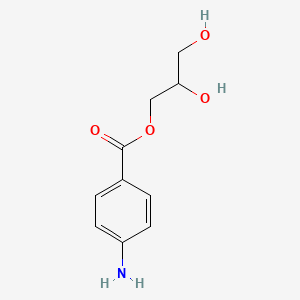
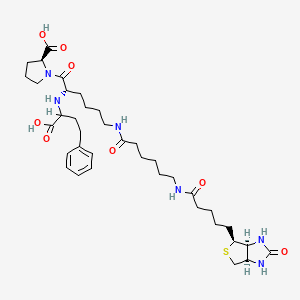
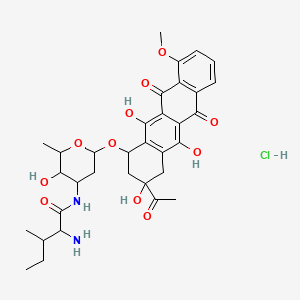
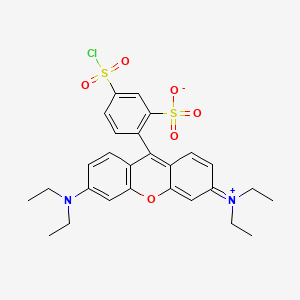
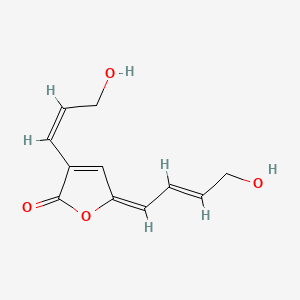
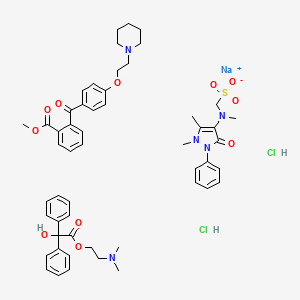
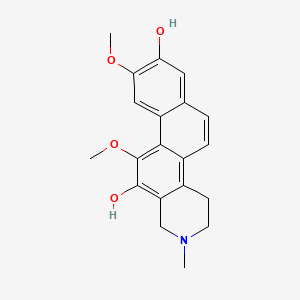
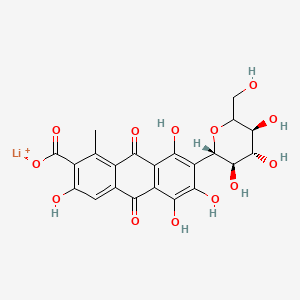
![(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1674886.png)

